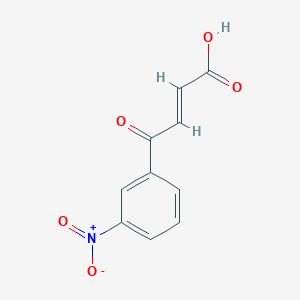
4-(3-Nitrophenyl)-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(3-Nitrophenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a butenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(3-Nitrophenyl)-4-oxo-2-butenoic acid typically involves the reaction of 3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Sodium methoxide or potassium tert-butoxide
Major Products:
Reduction of Nitro Group: 4-(3-Aminophenyl)-4-oxo-2-butenoic acid
Reduction of Carbonyl Group: 4-(3-Nitrophenyl)-4-hydroxy-2-butenoic acid
科学研究应用
(E)-4-(3-Nitrophenyl)-4-oxo-2-butenoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (E)-4-(3-Nitrophenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
4-(3-Nitrophenyl)-4-oxo-2-butenoic acid: Lacks the (E)-configuration, leading to different stereochemistry and potentially different reactivity.
4-(2-Nitrophenyl)-4-oxo-2-butenoic acid: The nitro group is positioned differently on the phenyl ring, affecting its electronic properties and reactivity.
4-(4-Nitrophenyl)-4-oxo-2-butenoic acid: Similar structure but with the nitro group in the para position, influencing its chemical behavior.
Uniqueness: (E)-4-(3-Nitrophenyl)-4-oxo-2-butenoic acid is unique due to its specific (E)-configuration and the position of the nitro group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
13130-14-8 |
|---|---|
分子式 |
C10H7NO5 |
分子量 |
221.17 g/mol |
IUPAC 名称 |
(E)-4-(3-nitrophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7NO5/c12-9(4-5-10(13)14)7-2-1-3-8(6-7)11(15)16/h1-6H,(H,13,14)/b5-4+ |
InChI 键 |
GFVBMDVUFRTYOA-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C(=O)O |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-7-chloro-4-fluorobenzo[d]thiazole](/img/structure/B14165679.png)
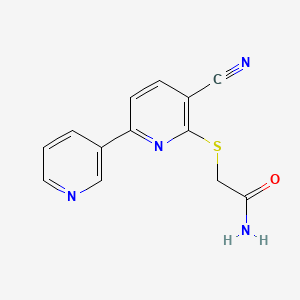
![Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-](/img/structure/B14165698.png)
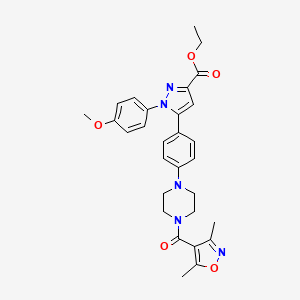
![4-[Di(pyridin-2-yl)amino]benzamide](/img/structure/B14165711.png)

![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)
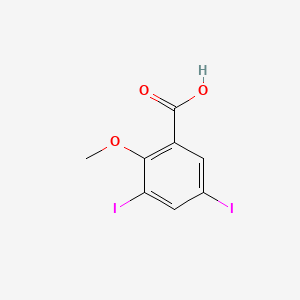
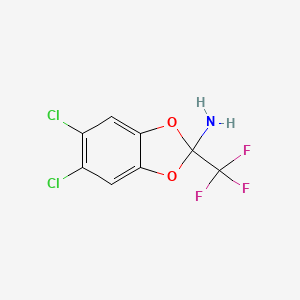

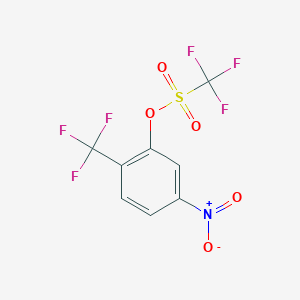
![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165737.png)
![2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14165742.png)

